molecular formula C18H20N4O B2963450 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2415633-22-4

2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2963450
CAS No.: 2415633-22-4
M. Wt: 308.385
InChI Key: LGNISNIXNSMINJ-UHFFFAOYSA-N
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Description

2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridine-carbonitrile moiety linked via an ether bridge to a piperidine ring that is further functionalized with a pyridinylmethyl group. This specific molecular architecture suggests potential for interaction with biological targets. Compounds featuring a piperidinylmethoxypyridine core have been investigated as potent and selective inhibitors of epigenetic targets, such as Lysine Specific Demethylase 1 (LSD1) . Inhibition of LSD1 is a promising therapeutic strategy in oncology, as it can lead to increased cellular methylation of histone H3 lysine 4 (H3K4) and the suppression of cancer cell proliferation, particularly in certain leukemia and solid tumor models . The carbonitrile group in the structure can serve as a key pharmacophore, potentially forming hydrogen bonds with enzyme targets and influencing the compound's overall metabolic stability and binding affinity. This product is intended for research purposes to explore these and other potential biochemical applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c19-11-16-3-7-21-18(10-16)23-14-15-4-8-22(9-5-15)13-17-2-1-6-20-12-17/h1-3,6-7,10,12,15H,4-5,8-9,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNISNIXNSMINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their functionalization and coupling. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the piperidine or pyridine rings, leading to variations in molecular weight, physicochemical properties, and biological activity. Below is a detailed comparison:

Structural Variations and Molecular Properties

Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight Notable Data Reference
Target Compound Pyridin-3-ylmethyl (piperidine N-substituent), methoxy-pyridine-4-carbonitrile C₁₈H₁₉N₅O (estimated) ~313.4 (estimated) N/A (data not explicitly provided) N/A
2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile (2379977-05-4) 5-Methyl-1,2,4-oxadiazole (piperidine N-substituent) C₁₆H₁₉N₅O₂ 313.35 Smiles: Cc1nc(CN2CCCC(COc3cc(C#N)ccn3)C2)no1
2-({1-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile (2549013-74-1) Triazole-ethyl (piperidine N-substituent) C₁₆H₂₀N₆O 312.37 Smiles: N#Cc1ccnc(OCC2CCN(CCn3ccnn3)CC2)c1
2-[[6-Cyclobutyloxy-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile Cyclobutyloxy, oxetan-3-yl-piperidine C₂₃H₂₆N₆O₂ 418.5 Ki = 0.2 nM (MAP3K12 inhibitor)
2-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile (2380168-64-7) 5,6-Dimethylpyrimidinyl (piperidine N-substituent) C₁₈H₂₁N₅O 323.39 Commercial availability ()
2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile (2379983-80-7) 4-Methylsulfanylbenzoyl (piperidine N-substituent) C₂₀H₂₀N₄O₂S 380.5 N/A

Biological Activity

The compound 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19N3O
  • Molecular Weight : 271.35 g/mol

This compound features a pyridine core with additional functional groups that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in signaling pathways. The presence of the pyridine moiety suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, some derivatives have shown inhibition of tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa5.0Apoptosis
Compound BMCF-73.2Cell Cycle Arrest

Neuroprotective Effects

Research has suggested that compounds containing piperidine and pyridine structures may possess neuroprotective effects. These effects could be mediated through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Antimicrobial Activity

There is emerging evidence that similar compounds exhibit antimicrobial properties against various pathogens. The ability to disrupt bacterial cell membranes or inhibit key metabolic pathways has been noted as a potential mechanism of action.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, a series of pyridine derivatives were synthesized and evaluated for their anticancer efficacy against breast cancer cell lines. One specific derivative demonstrated an IC50 value of 2.5 µM, significantly lower than the standard chemotherapeutic agent doxorubicin, suggesting enhanced potency.

Case Study 2: Neuroprotection in Animal Models

A preclinical study investigated the neuroprotective effects of a related piperidine compound in a mouse model of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function, highlighting the therapeutic potential for neurodegenerative conditions.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile?

Answer:
The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. A common strategy involves functionalizing the piperidine ring at the 4-position with a methoxy group linked to a pyridine-carbonitrile moiety. For example, similar derivatives (e.g., piperidin-4-yloxy intermediates) are synthesized by reacting 4-hydroxypiperidine with halogenated pyridine precursors under basic conditions (e.g., NaOH in dichloromethane) . Purification typically involves column chromatography, with final purity (>95%) confirmed via HPLC or LC-MS .

Advanced: How can researchers design enzyme inhibition assays to evaluate its activity against MAP3K12?

Answer:
To assess inhibition of mitogen-activated protein kinase kinase kinase 12 (MAP3K12), use in vitro kinase assays with recombinant enzyme. Key steps include:

  • Substrate Preparation: Use a fluorescent or radio-labeled ATP analogue.
  • IC50/Ki Determination: Perform dose-response curves (0.1–1000 nM) with the compound, measuring residual kinase activity via luminescence or fluorescence. For example, Ki values of 0.2–42 nM have been reported for structurally related pyridine-carbonitrile derivatives in MAP3K12 inhibition studies .
  • Controls: Include positive controls (e.g., staurosporine) and validate results with orthogonal assays like SPR or cellular phosphorylation assays .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy: 1H/13C NMR to verify substituent positions (e.g., pyridin-3-ylmethyl and methoxy groups) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., Q Exactive Orbitrap instruments) .
  • HPLC/LC-MS: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How should researchers address contradictory biological activity data across studies?

Answer:
Contradictions may arise from assay variability (e.g., enzyme source, ATP concentration) or compound stability. Mitigation strategies include:

  • Cross-Validation: Replicate assays in multiple systems (e.g., recombinant vs. cell-based).
  • Stability Testing: Monitor compound degradation under assay conditions (e.g., pH, temperature) via LC-MS .
  • Structural Confirmation: Re-characterize the compound post-assay to rule out decomposition .

Basic: What are the key stability and storage considerations for this compound?

Answer:

  • Storage Conditions: Store at –20°C under inert gas (argon/nitrogen) in amber vials to prevent oxidation and hydrolysis .
  • Incompatibilities: Avoid strong acids/bases and moisture, which may degrade the carbonitrile group .
  • Handling: Use dry solvents and glove boxes for sensitive reactions .

Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced kinase inhibition?

Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -CN) on the pyridine ring to enhance binding affinity .
  • Piperidine Substituents: Vary the N-alkylation (e.g., pyridin-3-ylmethyl vs. cyclopropane derivatives) to improve selectivity .
  • Biological Testing: Screen analogs in cellular models (e.g., MAPK pathway activation) and perform molecular docking to predict binding poses .

Basic: What safety precautions are essential during handling?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles .
  • Ventilation: Conduct reactions in fume hoods to minimize inhalation risks .
  • Emergency Protocols: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods aid in predicting metabolic pathways?

Answer:

  • Software Tools: Use ADMET Predictor or Schrödinger’s QikProp to estimate metabolic sites (e.g., cytochrome P450 oxidation of the piperidine ring) .
  • Metabolite Identification: Validate predictions with in vitro microsomal assays and LC-HRMS .

Basic: What spectroscopic signatures distinguish this compound from analogs?

Answer:

  • FT-IR: A sharp peak at ~2220 cm⁻¹ confirms the carbonitrile group .
  • 1H NMR: Distinct signals for the pyridin-3-ylmethyl protons (δ 2.5–3.5 ppm) and methoxy group (δ 3.8–4.2 ppm) .

Advanced: How to evaluate its potential off-target effects in kinase panels?

Answer:

  • Broad-Screen Assays: Test against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits .
  • Selectivity Scoring: Calculate selectivity scores (e.g., Gini coefficient) to prioritize compounds with narrow inhibition profiles .

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